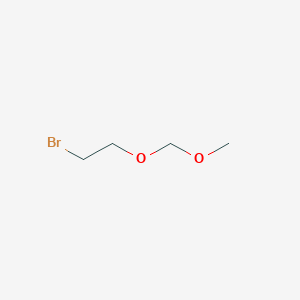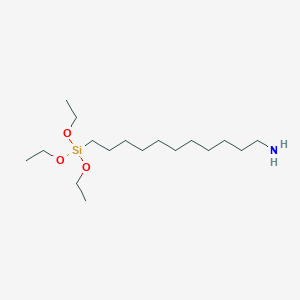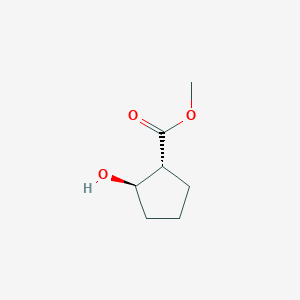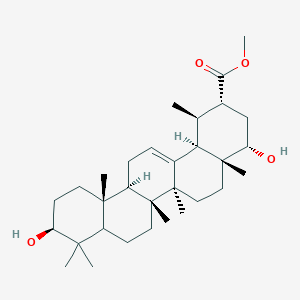
Ncaabca
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ncaabca, also known as N-cyclohexyl-N-benzyl-2-aminoethanesulfonic acid, is a research chemical that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Ncaabca acts as a competitive antagonist at the GABA-A receptor, which results in a decrease in the inhibitory effects of GABA. This leads to an increase in neuronal excitability and can result in anxiogenic and convulsant effects. Ncaabca also acts as a non-competitive antagonist at the NMDA receptor, which results in a decrease in the excitatory effects of glutamate. This can lead to a decrease in learning and memory.
Efectos Bioquímicos Y Fisiológicos
Ncaabca has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of attention and motivation. It has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ncaabca in lab experiments is its specificity for the GABA-A and NMDA receptors. This allows researchers to study the effects of these receptors in isolation. However, one limitation of Ncaabca is its potential for toxicity. It has been shown to have convulsant effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Ncaabca. One area of interest is its potential use as a therapeutic agent for anxiety disorders and insomnia. Another area of interest is its potential use in the treatment of addiction, as it has been shown to have an effect on dopamine release in the prefrontal cortex. Additionally, further research is needed to determine the optimal dosage and administration route for Ncaabca in order to minimize its potential for toxicity.
Conclusion:
In conclusion, Ncaabca is a research chemical that has gained attention in the scientific community for its potential applications in various fields. While it has been shown to have a number of biochemical and physiological effects, its potential for toxicity at high doses must be considered. Further research is needed to fully understand the mechanism of action of Ncaabca and its potential applications in various fields.
Métodos De Síntesis
Ncaabca can be synthesized using a multi-step process that involves the reaction of cyclohexylamine with benzyl chloride to form N-benzylcyclohexylamine. This is then reacted with chlorosulfonic acid to yield N-benzylcyclohexylamine sulfonate, which is then hydrolyzed to form Ncaabca.
Aplicaciones Científicas De Investigación
Ncaabca has been used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and physiology. It has been shown to have an inhibitory effect on the GABA-A receptor, which is involved in the regulation of anxiety and sleep. It has also been shown to have an effect on the NMDA receptor, which is involved in learning and memory.
Propiedades
Número CAS |
123408-73-1 |
|---|---|
Nombre del producto |
Ncaabca |
Fórmula molecular |
C15H20Cl2N2O2 |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
amino 6-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)14-4-3-11-9-13(15(20)21-18)2-1-12(11)10-14/h3-4,10,13H,1-2,5-9,18H2 |
Clave InChI |
IGVYCTYXXKITAW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl |
SMILES canónico |
C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl |
Sinónimos |
2-amino-6(7)-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthalencarboxylic acid NCAABCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione](/img/structure/B54513.png)
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)


![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)



![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)